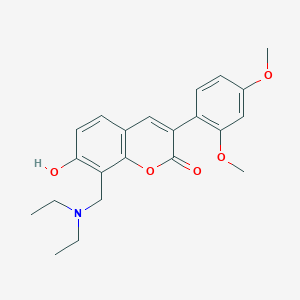

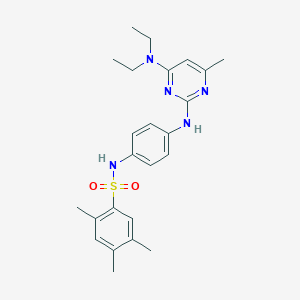

![molecular formula C14H10N2O3S2 B2396992 Ácido 4-[(4-oxo-2-tioxo-1,4-dihidrotieno[3,2-d]pirimidin-3(2H)-il)metil]benzoico CAS No. 728039-55-2](/img/structure/B2396992.png)

Ácido 4-[(4-oxo-2-tioxo-1,4-dihidrotieno[3,2-d]pirimidin-3(2H)-il)metil]benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are of considerable interest in pharmaceutical and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis usually starts with the preparation of the thieno[3,2-d]pyrimidine core. This involves cyclization reactions using suitable precursors, often involving thiourea, malonic acid derivatives, and appropriate condensing agents under acidic or basic conditions.

Step 2: The resultant thienopyrimidine intermediate then undergoes a series of functional group transformations to introduce the 4-oxo and 2-thioxo moieties.

Step 3: Finally, the benzoic acid moiety is introduced via a condensation reaction, often using methods such as acylation or through palladium-catalyzed coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for larger scale production. This includes:

Use of continuous flow reactors for efficient heating and mixing.

Use of automated synthesis platforms to control reaction conditions precisely.

Employment of high-throughput screening techniques to identify optimal conditions.

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation at the 4-oxo position to form corresponding sulfoxides or sulfones. Reduction reactions can target the benzoic acid moiety or the thioxo group.

Substitution Reactions:

Condensation Reactions: Condensation with aldehydes or ketones can lead to the formation of imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Utilizing reagents such as halogens or sulfonates for electrophilic substitutions, or organometallic reagents for nucleophilic substitutions.

Major Products:

Sulfoxides and sulfones from oxidation reactions.

Reduced derivatives from reduction reactions.

Various substituted thienopyrimidine derivatives depending on the substituents introduced.

In Chemistry:

As a building block for synthesizing more complex thienopyrimidine-based molecules.

In the study of reaction mechanisms involving sulfur and nitrogen heterocycles.

In Biology:

Exploration as a potential inhibitor of specific enzymes involved in metabolic pathways.

Investigated for its antimicrobial and antifungal properties.

In Medicine:

Potential use as a lead compound in drug discovery for treating diseases like cancer, due to its possible ability to inhibit cell proliferation.

In Industry:

Employed as a starting material for the synthesis of dyes, agrochemicals, and other fine chemicals.

Aplicaciones Científicas De Investigación

- Este compuesto ha sido investigado por sus posibles efectos anticonvulsivos. Se sintetizó una serie de 2-(4-oxo-2-tioxo-1,4-dihidro-3(2H)-quinazolinil)acetamidas mediante la reacción de ácido (4-oxo-2-tioxo-1,4-dihidro-3(2H)-quinazolinil)acético con aminas apropiadas. Estos compuestos se probaron en un modelo de convulsiones inducidas por pentilentetrazol en ratones. Si bien algunos compuestos exhibieron actividad anticonvulsiva débil o moderada, la exploración adicional de las relaciones estructura-actividad está en curso .

- La estructura del compuesto incluye una porción de tiazolidinona. Las tiazolidinonas tienen diversas actividades farmacológicas, incluido el potencial anticonvulsivo. Los investigadores han sintetizado derivados de 4-oxo-2-tioxo-1,2,3,4-tetrahidropirimidina con una porción de tiazolidinona incorporada y han probado sus posibles efectos inhibitorios de la serina proteasa y la elastasa cercarial .

- Estudios computacionales utilizando DFT han explorado las propiedades electrónicas y la reactividad de este compuesto. Estos cálculos brindan información sobre su estabilidad, estructura electrónica e interacciones potenciales con otras moléculas .

- Los investigadores han desarrollado métodos sintéticos para obtener el bloque de construcción clave, ácido (4-oxo-2-tioxo-1,4-dihidro-3(2H)-quinazolinil)acético. Este compuesto sirve como punto de partida para explorar derivados con mayor eficacia y menor toxicidad .

Actividad Anticonvulsiva

Derivados de Tiazolidinona

Cálculos de Teoría del Funcional de Densidad (DFT)

Síntesis Química y Modificación

En resumen, este compuesto es prometedor para la investigación anticonvulsiva y merece una exploración continua en el campo de la química medicinal. Los investigadores pueden construir sobre su andamiaje para diseñar nuevos derivados con propiedades mejoradas. Tenga en cuenta que este análisis se basa en la literatura existente, y la investigación en curso puede revelar aplicaciones e ideas adicionales. 🌟 .

Mecanismo De Acción

Target of Action

It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.

Mode of Action

Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .

Biochemical Pathways

Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .

Result of Action

The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .

Análisis Bioquímico

Biochemical Properties

It has been synthesized as a potential anticonvulsant analog

Cellular Effects

It has been tested in a pentylenetetrazole-induced seizure model in mice, showing weak and moderate anticonvulsant effects

Dosage Effects in Animal Models

The effects of 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid vary with different dosages in animal models. In a pentylenetetrazole-induced seizure model in mice, the compound showed weak and moderate anticonvulsant effects

Comparación Con Compuestos Similares

4-aminothieno[3,2-d]pyrimidine derivatives.

Thieno[2,3-d]pyrimidine compounds.

Uniqueness:

The presence of both 4-oxo and 2-thioxo groups makes it distinct.

Its specific benzoic acid moiety offers unique reactivity and biological activity not seen in related compounds.

This compound's uniqueness lies in its structural features and the diverse range of reactions it can undergo, making it a valuable molecule for research and industrial applications.

Propiedades

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBBETQVOXCNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

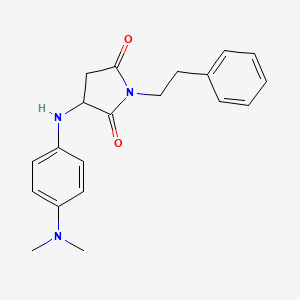

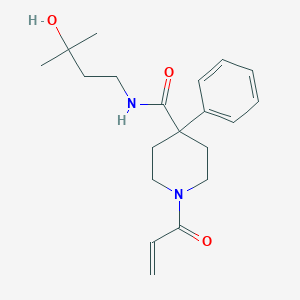

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

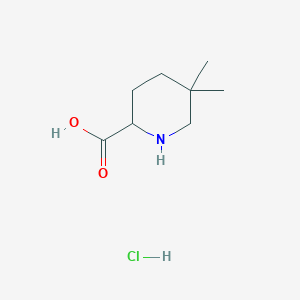

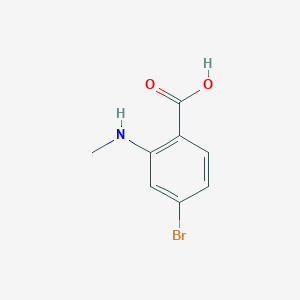

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)

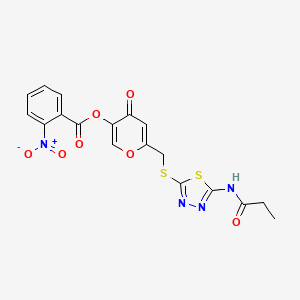

![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)

![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)